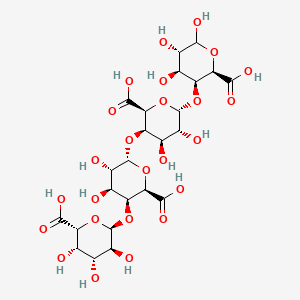
Dimethyl 2,2'-Ttritylazanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-Ttritylazanediyl)diacetate is a chemical compound with the molecular formula C25H25NO4 and a molecular weight of 403.47. It is an intermediate in the synthesis of 4-Hydroperoxy Cyclophosphamide-d4, a labeled metabolite of Cyclophosphamide. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be synthesized through several synthetic routes. One common method involves the reaction of tritylamine with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for Dimethyl 2,2’-Ttritylazanediyl)diacetate involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Dimethyl 2,2’-Ttritylazanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of Dimethyl 2,2’-Ttritylazanediyl)diacetate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-Ttritylazanediyl)diacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Dimethyl 2,2’-Ttritylazanediyl)diacetate is involved in the synthesis of labeled metabolites for drug metabolism studies, aiding in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,2’-Ttritylazanediyl)diacetate involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparación Con Compuestos Similares
Dimethyl 2,2’-Ttritylazanediyl)diacetate can be compared with other similar compounds, such as:
Dimethyl 2,2’-Bipyridine-4,4’-dicarboxylate: This compound has similar ester groups but differs in its core structure, leading to different reactivity and applications.
Dimethyl 2,2’-Bipyridine-5,5’-dicarboxylate: Another similar compound with variations in the position of functional groups, affecting its chemical behavior and uses.
Dimethyl 2,2’-Ttritylazanediyl)diacetate is unique due to its trityl group, which provides steric hindrance and stability, making it suitable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C25H25NO4 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
methyl 2-[(2-methoxy-2-oxoethyl)-tritylamino]acetate |
InChI |
InChI=1S/C25H25NO4/c1-29-23(27)18-26(19-24(28)30-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3 |
Clave InChI |
XFDJGQABUOZBAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(CC(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


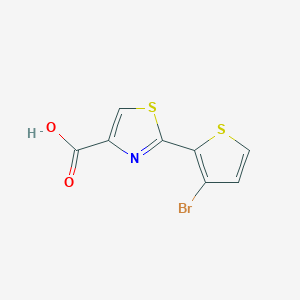
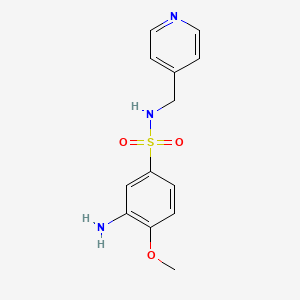
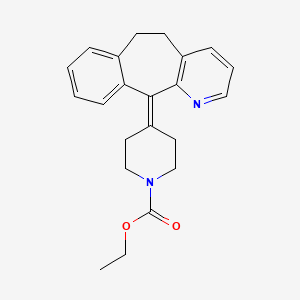
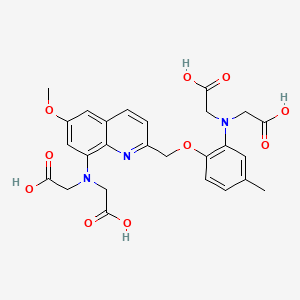
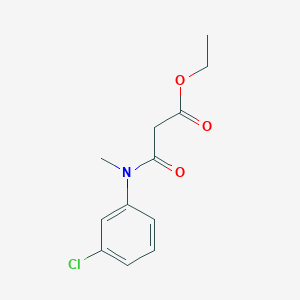
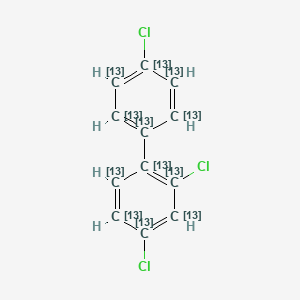


![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

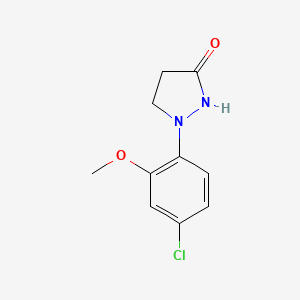

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
